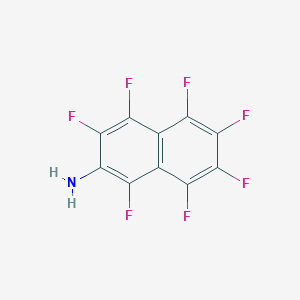

2-Aminoheptafluoronaphthalene

Description

Structure

3D Structure

Properties

IUPAC Name |

1,3,4,5,6,7,8-heptafluoronaphthalen-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H2F7N/c11-3-1-2(4(12)8(16)7(3)15)6(14)10(18)9(17)5(1)13/h18H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMRANEJRVPFVBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C12=C(C(=C(C(=C1F)N)F)F)C(=C(C(=C2F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H2F7N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50407641 | |

| Record name | 2-Aminoheptafluoronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50407641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1146-66-3 | |

| Record name | 2-Aminoheptafluoronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50407641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Aminoheptafluoronaphthalene and Derivatives

Direct Amination Approaches

Direct amination strategies represent the most straightforward route to 2-Aminoheptafluoronaphthalene. These methods involve the direct reaction of a perfluorinated naphthalene (B1677914) precursor with an aminating agent.

Aminodefluorination of Octafluoronaphthalene (B166452) with Liquid Ammonia (B1221849)

A primary and effective method for synthesizing this compound is through the aminodefluorination of Octafluoronaphthalene. This nucleophilic aromatic substitution reaction utilizes liquid ammonia to replace a fluorine atom with an amino group. The reaction predominantly yields this compound, showcasing a high degree of regioselectivity for the 2-position of the naphthalene ring system. nsc.ru

The reaction between Octafluoronaphthalene and liquid ammonia can be controlled to favor the formation of the mono-substituted product, this compound. nsc.ru Strategic control over reaction conditions allows for selective monoamination, achieving high isolated yields. Research has demonstrated that this approach can produce the target compound with an isolated yield of 85-90%. nsc.ru This high efficiency makes it a preferred method for preparing this specific isomer. Further amination of this compound or the diamination of Octafluoronaphthalene results in a mixture of diaminohexafluoronaphthalene isomers, with the 2,7-isomer being the most prevalent. nsc.ru

| Precursor | Product | Yield |

| Octafluoronaphthalene | This compound | 85-90% |

This table presents the high yield achieved in the selective monoamination of Octafluoronaphthalene.

The aminodefluorination reaction is typically carried out using liquid ammonia, which serves as both the reactant and the solvent. The conditions are managed to ensure the selective replacement of a single fluorine atom. Following the reaction, purification is necessary to isolate the this compound from any unreacted starting material or di-substituted byproducts. The high yield of the 2-isomer simplifies the purification process. nsc.ru The purity of the final product is crucial for its subsequent use in synthesizing more complex molecules, such as polyimides for optical applications. arkat-usa.org

Anhydrous ammonia, meaning it contains little to no water, is a critical component in the amination of perfluoroarenes like Octafluoronaphthalene. mda.state.mn.us Its utility stems from its dual role as a potent nucleophile (the NH2- group) and a suitable polar aprotic solvent. As a solvent, it can dissolve the perfluoroaromatic substrate, facilitating the reaction. no-tillfarmer.com Because it aggressively seeks moisture, its anhydrous nature is essential to prevent unwanted side reactions that could occur if water were present. mda.state.mn.us The reaction involves the ammonia molecule attacking the electron-deficient aromatic ring, leading to the displacement of a fluoride (B91410) ion. no-tillfarmer.com

Transition-Metal-Free Oxidative Coupling Amination

| Naphthalene Substrate | Amine | Conditions | Product Type |

| 1,4-Naphthoquinone (B94277) | Aromatic/Aliphatic Amines | t-BuOK, Room Temp | 2-Amino-1,4-naphthoquinones |

| 2-Naphthylamines | - | Anodic Oxidation | 1,1′-Binaphthalene-2,2′-diamines |

This table shows examples of transition-metal-free amination and coupling reactions involving naphthalene derivatives.

Regioselective C-H Bond Fluorination and Amination Strategies

While the synthesis of this compound starts from a perfluorinated precursor, the broader field of synthetic chemistry is exploring regioselective C-H bond functionalization to build complex molecules. nih.gov These strategies allow for the direct introduction of functional groups, like amines, at specific positions on an aromatic ring, such as naphthalene. nih.gov This approach is significant for creating derivatives that are otherwise difficult to access. nih.gov For example, methods have been developed for the direct amination of 2-phenylpyridine (B120327) derivatives using a copper-mediated single electron transfer mechanism, achieving yields up to 88%. nih.gov Although these methods apply to C-H activation rather than C-F substitution, they represent an important area of research for the functionalization of aromatic systems, including the potential for targeted amination of partially fluorinated naphthalenes. nih.govdntb.gov.ua

Preparation of Functionalized this compound Derivatives

The synthesis of functionalized derivatives from this compound is a key area of research, enabling the creation of novel polyfluorinated aromatic compounds with potential applications in materials science and medicinal chemistry. Methodologies for introducing additional functional groups and modifying the existing amino group have been explored, leading to a range of new chemical entities.

Synthesis of Diaminohexafluoronaphthalenes from this compound

The direct amination of this compound is a primary route to obtaining diaminohexafluoronaphthalenes. This reaction typically involves the treatment of this compound with an aminating agent, such as sodium amide in liquid ammonia. The reaction proceeds via a nucleophilic aromatic substitution mechanism, where a fluoride ion is displaced by an amino group.

The reaction of this compound with sodium amide in liquid ammonia yields a mixture of isomeric diaminohexafluoronaphthalenes. The primary products are 2,7-diaminohexafluoronaphthalene and 2,6-diaminohexafluoronaphthalene. The distribution of these isomers is highly dependent on the reaction conditions and the electronic properties of the substituent already present on the naphthalene ring.

The amination of this compound results in a mixture of diamino-substituted products, with the 2,7- and 2,6-isomers being the most significant. Research has shown that the reaction of this compound with liquid ammonia leads to a product mixture where the 2,7-diaminohexafluoronaphthalene is the major isomer, constituting approximately 70% of the mixture. This represents a notable instance of predominant substitution at the 7-position in a 2-substituted polyfluoronaphthalene.

The table below summarizes the isomeric distribution of diaminohexafluoronaphthalenes obtained from the amination of this compound.

| Isomer | Percentage in Product Mixture |

| 2,7-Diaminohexafluoronaphthalene | ~70% |

| 2,6-Diaminohexafluoronaphthalene | Varies |

| Other Isomers (e.g., 1,6- and 1,7-) | Present in smaller quantities |

Note: The exact percentage of the 2,6-isomer and other minor isomers can vary based on specific reaction conditions.

The electronic nature of the substituent at the 2-position of the heptafluoronaphthalene ring plays a crucial role in directing the position of the incoming amino group. The amino group (-NH2) is an electron-donating group, which activates the aromatic ring towards nucleophilic attack. This directing effect is not uniform across all available positions.

The ratio of the 2,7- to 2,6-isomers is observed to decrease as the electron-donating strength of the substituent at the 2-position diminishes. For instance, when the substituent is a strongly electron-donating amino group (-NH2), the formation of the 2,7-isomer is favored. Conversely, if the amino group is modified to a less electron-donating acetylamido group (-NHAc), the selectivity shifts, and the formation of the 2,6-isomer becomes more favorable. This observation underscores the significant control that substituent electronic effects exert on the regioselectivity of the amination reaction.

Derivatization via N-Acetylation and Subsequent Transformations

To selectively synthesize the 2,6-diaminohexafluoronaphthalene isomer, a strategy involving the modification of the amino group's electronic properties can be employed. The N-acetylation of this compound to form 2-acetylamidoheptafluoronaphthalene is a key step in this approach. The acetylamido group is less electron-donating than the amino group.

The subsequent amination of 2-acetylamidoheptafluoronaphthalene with liquid ammonia, followed by the hydrolysis of the acetylamido group, yields 2,6-diaminohexafluoronaphthalene as the major product. This multi-step process allows for the selective preparation of the 2,6-isomer, which is otherwise a minor product in the direct amination of this compound. This demonstrates how derivatization of the initial amino group can be a powerful tool to control the outcome of subsequent functionalization reactions.

Aminofluorination of Alkenes as a Route to Fluoroalkylamines

While not a direct derivatization of this compound, the aminofluorination of alkenes represents a significant synthetic route to fluoroalkylamines, a class of compounds that can be considered functionalized derivatives of amines. This method involves the simultaneous addition of an amino group and a fluorine atom across a carbon-carbon double bond. nih.govsemanticscholar.orgnih.gov

Recent advancements have led to the development of copper-catalyzed three-component aminofluorination of alkenes and 1,3-dienes. nih.govnih.gov This method provides a direct pathway to a wide array of β-fluoroalkylamines from readily available starting materials. nih.gov The reaction typically employs an electrophilic amination strategy, for example, using O-benzoylhydroxylamines as alkylamine precursors. nih.gov The use of a suitable fluoride source, such as Et3N•3HF, is crucial for effective fluorination. nih.gov Mechanistic studies suggest the involvement of aminyl radical species and carbon-radical intermediates under the reaction conditions. nih.gov This methodology is noted for its high regioselectivity and tolerance of diverse functional groups, making it a practical approach for synthesizing β-fluorinated electron-rich alkylamines. nih.govnih.gov

Another approach involves the use of Selectfluor as an electrophilic fluorine source and acetonitrile (B52724) as the nitrogen source for the aminofluorination of fluorinated alkenes, leading to the synthesis of α-CF3 and α-CF2H amines. rsc.org Mechanistic investigations of this process point towards a single-electron oxidation/fluorine-abstraction/Ritter-type amination pathway. rsc.org This protocol has demonstrated good efficiency and functional group tolerance for producing a variety of fluorinated amines. rsc.org

Mechanistic Investigations of 2 Aminoheptafluoronaphthalene Reactions

Nucleophilic Aromatic Substitution (SNAr) Mechanisms in Polyfluorinated Naphthalene (B1677914) Systems

Nucleophilic aromatic substitution (SNAr) is a primary reaction pathway for polyfluorinated aromatic compounds like heptafluoronaphthalene derivatives. mdpi.com The high electronegativity of the numerous fluorine atoms renders the aromatic ring electron-deficient, making it susceptible to attack by nucleophiles. mdpi.com This process is fundamentally different from SN1 and SN2 reactions, as it occurs on an sp2-hybridized carbon of the aromatic ring. researchgate.net

The generally accepted mechanism is a two-step addition-elimination process. stackexchange.com The reaction is initiated by the attack of a nucleophile on a carbon atom bearing a leaving group (in this case, a fluorine atom), leading to the formation of a negatively charged intermediate. stackexchange.com The strong inductive effect of the fluorine atoms helps to stabilize this anionic intermediate, which is a key factor in the reactivity of polyfluoroarenes. reddit.com In the second, typically faster step, the leaving group is eliminated, and the aromaticity of the ring is restored. reddit.com

The rate of SNAr reactions in polyhalogenated systems follows the order F > Cl > Br > I. This is contrary to the trend observed in SN2 reactions where iodide is the best leaving group. The reason is that the rate-determining step in SNAr is the initial nucleophilic attack and formation of the intermediate, not the elimination of the leaving group. reddit.com Fluorine's superior ability to stabilize the anionic intermediate via its strong inductive effect accelerates this first step, making polyfluorinated compounds particularly reactive towards nucleophiles. reddit.com

The anionic, resonance-stabilized intermediate formed during SNAr reactions is known as a Meisenheimer complex. researchgate.net This complex involves the change of the carbon atom at the reaction site from sp2 to sp3 hybridization, temporarily disrupting the aromatic system. stackexchange.com The negative charge is delocalized across the aromatic ring and is further stabilized by electron-withdrawing groups, such as the fluorine atoms in a heptafluoronaphthalene system. researchgate.netresearchgate.net

For decades, the Meisenheimer complex has been considered a distinct intermediate in a stepwise reaction pathway. ubc.cawikipedia.org However, recent experimental and computational studies have challenged this universal view. byjus.com Evidence now suggests that for many SNAr reactions, particularly those with good leaving groups or less stabilizing substituents, a concerted mechanism may operate. wikipedia.org In a concerted pathway, the Meisenheimer complex is not a stable intermediate but rather represents a transition state, where the bond formation with the nucleophile and bond breaking with the leaving group occur simultaneously. ubc.cabyjus.com Thus, the role of the Meisenheimer complex can be viewed on a spectrum, from a well-defined intermediate to a fleeting transition state, depending on the specific reactants and conditions. ubc.ca

| Feature | Stepwise Mechanism | Concerted Mechanism |

|---|---|---|

| Key Species | Meisenheimer Complex as a true intermediate | Meisenheimer Complex as a transition state |

| Reaction Profile | Two transition states with one intermediate | Single transition state |

| Leaving Group Effect | Leaving group ability is less important as elimination is not the rate-determining step | Leaving group ability has a more significant impact on the reaction rate |

| Favored By | Strong electron-withdrawing groups and poor leaving groups (e.g., F-) that stabilize the intermediate | Good leaving groups and substrates with less stabilizing groups |

Halogenated naphthoquinones are highly reactive substrates for nucleophilic substitution. Studies on compounds like 2,3-dichloro-1,4-naphthoquinone demonstrate their reactions with various nucleophiles, including amines and thiols. nih.gov In these reactions, one or both halogen atoms are displaced by the incoming nucleophile. nih.gov

The mechanism follows the general SNAr pathway. The electron-withdrawing carbonyl groups of the quinone ring, in addition to any halogen substituents, strongly activate the system towards nucleophilic attack. A nucleophile attacks one of the halogen-bearing carbons, leading to the formation of a Meisenheimer-like intermediate. The negative charge in this intermediate is well-stabilized by resonance involving the carbonyl groups. Subsequent elimination of the halide ion restores the quinone system with the new substituent in place. Depending on the stoichiometry and reactivity of the nucleophile, a second substitution can occur to replace the remaining halogen. nih.gov

Radical-Mediated Reaction Pathways

Beyond the well-established ionic SNAr mechanisms, radical pathways offer an alternative route for the transformation of polyfluoroarenes. These reactions involve single-electron transfer (SET) processes and the formation of radical intermediates.

Polyfluoroarene radical anions can be generated through photoinduced electron transfer. For instance, the photolysis of polyfluoroarenes in the presence of an electron donor like triethylamine (B128534) leads to the formation of a radical anion of the fluoroarene. reddit.com This species is an open-shell radical and is typically short-lived. reddit.com

The primary fate of these radical anions is fragmentation through the cleavage of a carbon-fluorine bond to yield a fluoride (B91410) ion and an aryl radical. reddit.com This defluorination process is rationalized as proceeding through a bent transition state. reddit.com The stability of the C-F bond makes direct homolytic fission difficult, but the formation of the radical anion significantly weakens this bond, facilitating its cleavage. The resulting aryl radical can then participate in subsequent reactions, such as hydrogen atom abstraction from the solvent.

| Compound | Solvent | Quantum Yield (Φ) |

|---|---|---|

| Pentafluorobenzene | Acetonitrile (B52724) | 0.43 |

| Pentafluorobenzene | Cyclohexane | 0.019 |

| 1,2,3,5-Tetrafluorobenzene | Acetonitrile | 0.26 |

| 1,2,3,4-Tetrafluorobenzene | Acetonitrile | 0.85 |

Copper-catalyzed reactions have emerged as powerful tools for forming C-N bonds, often proceeding through radical intermediates. In the context of aminofluorination or related aminoarylations, a plausible mechanism involves the generation of an aminyl radical. wikipedia.org

A Cu(I) catalyst can react with an amine precursor, such as an O-benzoylhydroxylamine, to generate an aminyl radical through a single-electron transfer process. wikipedia.org This highly reactive aminyl radical can then add to an unsaturated system (e.g., an alkene or potentially an activated aromatic ring) to form a carbon-centered radical intermediate. This carbon radical is then trapped by a Cu(II) species, which can be formed during the initial generation of the aminyl radical. The final step involves reductive elimination from the resulting Cu(III) intermediate to form the C-N and C-F (or other) bonds of the product, regenerating the Cu(I) catalyst to complete the catalytic cycle. This pathway allows for the construction of complex nitrogen-containing molecules under relatively mild conditions.

Intramolecular Vicarious Electrophilic Substitution of Fluorine

The term "Vicarious Electrophilic Substitution" is not a standard classification in organic chemistry literature. The more established and mechanistically related process is Vicarious Nucleophilic Substitution (VNS). In VNS, a nucleophile attacks an electron-deficient aromatic ring at a position occupied by a hydrogen atom. The nucleophile must carry a leaving group, which is eliminated in a subsequent base-induced step to restore aromaticity. This allows for the net substitution of hydrogen.

An analogous "electrophilic" substitution where fluorine acts as the leaving group is mechanistically challenging and highly unfavorable. Standard electrophilic aromatic substitution (SEAr) involves the attack of an electrophile on the ring, followed by the loss of a proton (H+) to restore aromaticity. Fluorine is an extremely poor leaving group in such contexts due to the strength of the C-F bond and the instability of a potential F+ species. While intramolecular cyclizations onto aromatic rings are common, those proceeding via electrophilic attack with the displacement of a fluoride ion are not a recognized pathway. Such a transformation would require overcoming a significant activation energy barrier.

Reactivity with Nitrogenous Reagents

The amino group of 2-aminoheptafluoronaphthalene is a key functional group that dictates its reactivity towards various nitrogen-containing electrophiles. The subsequent sections detail the mechanistic aspects of its reactions with nitrosating and nitrating agents.

Nitrosation and Nitration of the Amino Group

The reaction of this compound with nitrogenous reagents primarily involves the nucleophilic amino group attacking an electrophilic nitrogen species. The specific outcome of the reaction is highly dependent on the reagent used and the reaction conditions.

Nitrosation:

In the presence of a nitrosating agent, such as nitrous acid (HNO₂) generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid, the amino group of this compound is expected to undergo nitrosation. The generally accepted mechanism for the nitrosation of a primary aromatic amine involves the formation of a diazonium salt. This proceeds through the initial formation of an N-nitrosamine, which is unstable for primary amines and rapidly tautomerizes and dehydrates to yield the diazonium cation.

Given the polyfluorinated nature of the naphthalene ring system, the basicity of the amino group in this compound is likely reduced compared to its non-fluorinated counterpart. This decreased nucleophilicity may necessitate stronger nitrosating conditions. The resulting heptafluoronaphthalene-2-diazonium salt would be a versatile intermediate for the introduction of various other functional groups.

Common nitrosating agents and their characteristics are summarized in the table below.

| Nitrosating Agent | Formula | Conditions of Use | Reactivity |

| Nitrous Acid | HNO₂ | Generated in situ from NaNO₂ and acid | Common and effective for primary amines |

| Dinitrogen Trioxide | N₂O₃ | Can be used in organic solvents | Active nitrosating species in many reactions |

| Nitrosyl Halides | NOX (X=Cl, Br) | Used in organic solvents | Highly reactive |

Nitration:

Direct nitration of the amino group in aromatic amines to form N-nitroamines is a challenging transformation. researchgate.net Typically, direct exposure of a primary aromatic amine to strong nitrating agents, such as a mixture of nitric acid and sulfuric acid, leads to oxidation of the aromatic ring and the formation of complex product mixtures rather than N-nitration. researchgate.net To achieve N-nitration, the amino group generally requires protection or modification prior to the introduction of the nitro group. For instance, the amine can be converted to an amide, which can then be nitrated, followed by deprotection.

The highly electron-withdrawing nature of the heptafluoronaphthalene ring would further deactivate the amino group towards electrophilic attack, making direct N-nitration even less probable. Ring nitration, an electrophilic aromatic substitution, would also be highly disfavored due to the deactivating effect of the fluorine atoms and the amino group (which would be protonated under strong acidic conditions to the deactivating ammonium (B1175870) group).

Isomerism of N-Nitroso Derivatives (E and Z Isomers)

While the N-nitroso derivative of the primary amine this compound is a transient intermediate, the phenomenon of E/Z isomerism is a critical concept in the chemistry of stable N-nitrosamines derived from secondary amines. This isomerism arises from the partial double bond character of the nitrogen-nitrogen bond, which restricts rotation. cardiff.ac.ukacanthusresearch.com This restricted rotation leads to the existence of two distinct geometric isomers, designated as E (trans) and Z (cis).

The delocalization of the lone pair of electrons on the amine nitrogen into the N=O group is responsible for this rotational barrier. cardiff.ac.uk These two isomers, or rotamers, can often be distinguished by analytical techniques such as NMR spectroscopy, as the different spatial arrangements of the substituents relative to the nitroso group result in distinct chemical shifts. acanthusresearch.comnih.gov

The relative stability of the E and Z isomers is influenced by steric hindrance between the substituents on the amine nitrogen and the oxygen atom of the nitroso group. cardiff.ac.uk In asymmetrical N-nitrosamines, the two isomers are diastereomers and can exhibit different physical, chemical, and biological properties. nih.govresearchgate.net For example, studies on other N-nitrosamines have shown that the E and Z isomers can have different metabolic fates. nih.govresearchgate.net Although not directly applicable to the transient N-nitroso derivative of this compound, this principle of isomerism is fundamental to the broader class of N-nitroso compounds.

Advanced Spectroscopic Analysis of 2 Aminoheptafluoronaphthalene

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool for determining the structure of organic molecules. rsc.org For fluorinated compounds like 2-aminoheptafluoronaphthalene, both proton (¹H) and fluorine-¹⁹ (¹⁹F) NMR are indispensable.

¹H NMR for Proton Environments

The ¹H NMR spectrum provides information about the hydrogen atoms within a molecule. libretexts.org In this compound, the primary signals of interest are from the amine (-NH₂) group and any residual protons on the naphthalene (B1677914) ring system. The amine protons typically appear as a broad singlet, and its chemical shift can be influenced by solvent, concentration, and temperature. Aromatic protons, if present, would appear in the downfield region (typically 6.0-8.5 ppm) and their splitting patterns would provide information about adjacent protons. orgchemboulder.com The integration of the peak areas gives the relative ratio of the number of protons in different environments. libretexts.org

¹⁹F NMR for Fluorine Environments and Substitution Patterns

¹⁹F NMR spectroscopy is particularly informative for fluorinated compounds due to the large chemical shift range and the sensitivity of ¹⁹F chemical shifts to the electronic environment. azom.com This technique is crucial for confirming the substitution pattern on the naphthalene ring. Each non-equivalent fluorine atom will produce a distinct signal, and the coupling between them (¹⁹F-¹⁹F coupling) provides information about their relative positions (ortho, meta, or para).

The amination of octafluoronaphthalene (B166452) to produce this compound results in a specific pattern of seven fluorine signals in the ¹⁹F NMR spectrum. researchgate.net The substitution of a fluorine atom with an amino group causes significant changes in the chemical shifts of the remaining fluorine atoms, particularly those in close proximity to the amino group. The large magnitude of ¹⁹F-¹⁹F coupling constants further aids in assigning the signals to specific fluorine atoms on the naphthalene ring. azom.com

Interactive Data Table: Representative ¹⁹F NMR Data

Below is a hypothetical data table illustrating the kind of information obtained from a ¹⁹F NMR spectrum of this compound. The chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) in Hertz (Hz).

| Fluorine Position | Chemical Shift (δ, ppm) | Coupling Constants (J, Hz) | Multiplicity |

| F-1 | -145.2 | J(F1-F3) = 15, J(F1-F4) = 5 | dd |

| F-3 | -155.8 | J(F3-F1) = 15, J(F3-F4) = 65 | dd |

| F-4 | -150.1 | J(F4-F1) = 5, J(F4-F3) = 65, J(F4-F5) = 20 | ddd |

| F-5 | -152.5 | J(F5-F4) = 20, J(F5-F6) = 68 | dd |

| F-6 | -158.3 | J(F6-F5) = 68, J(F6-F7) = 18 | dd |

| F-7 | -148.9 | J(F7-F6) = 18, J(F7-F8) = 66 | dd |

| F-8 | -142.7 | J(F8-F7) = 66 | d |

Note: This data is illustrative. Actual values may vary based on experimental conditions.

Elucidation of Isomeric Mixtures using NMR

NMR spectroscopy is a powerful method for identifying and quantifying isomers in a mixture without the need for calibration or reference compounds. magritek.com During the synthesis of this compound from octafluoronaphthalene, other isomers such as 1-aminoheptafluoronaphthalene may be formed as byproducts. researchgate.net

¹⁹F NMR is particularly effective in distinguishing between these isomers. Each isomer will have a unique set of fluorine signals and coupling patterns in the ¹⁹F NMR spectrum. For instance, the spectrum of an isomeric mixture would show distinct sets of resonances corresponding to each isomer present. By integrating the signals corresponding to each isomer, their relative concentrations in the mixture can be determined. ox.ac.uk This is crucial for assessing the purity of the desired this compound product. psu.edu

Vibrational Spectroscopy: Infrared (IR) Analysis

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. uobabylon.edu.iq It is a valuable tool for identifying the functional groups present in a molecule. mlsu.ac.in

In the IR spectrum of this compound, characteristic absorption bands are expected for the amine group and the fluorinated aromatic ring.

N-H Stretching: The amino group (-NH₂) typically shows two absorption bands in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds. researchgate.net

C-F Stretching: Strong absorption bands due to the stretching vibrations of the carbon-fluorine (C-F) bonds are expected in the fingerprint region, typically between 1000 and 1400 cm⁻¹.

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds in the naphthalene ring usually appear in the 1450-1650 cm⁻¹ region.

N-H Bending: The bending vibration of the N-H bond of the amino group typically appears around 1600 cm⁻¹.

The specific positions and intensities of these bands provide a "fingerprint" for the molecule, allowing for its identification and the assessment of its purity. libretexts.org

Interactive Data Table: Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Characteristic Absorption Range (cm⁻¹) |

| Asymmetric & Symmetric N-H Stretch | Amine (-NH₂) | 3300 - 3500 |

| N-H Bend | Amine (-NH₂) | ~1600 |

| Aromatic C=C Stretch | Naphthalene Ring | 1450 - 1650 |

| C-N Stretch | Aromatic Amine | 1250 - 1360 |

| C-F Stretch | Fluoroaromatic | 1000 - 1400 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which causes electronic transitions within a molecule from a lower energy to a higher energy molecular orbital. libretexts.org This technique is particularly useful for studying molecules with conjugated π systems, such as the naphthalene ring in this compound. libretexts.org

The absorption of UV-Vis radiation by organic molecules typically involves the excitation of n or π electrons to the π* excited state. mgcub.ac.in The spectrum of this compound is expected to show characteristic absorption bands corresponding to π → π* transitions within the fluorinated naphthalene ring system. The presence of the amino group, an auxochrome, is likely to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted naphthalene. The addition of an -OH or -NH2 group to a naphthalene ring breaks the symmetry and can alter the relative energy spacing and transition dipole moments. researchgate.net

The UV-Vis spectrum is recorded as a plot of absorbance versus wavelength and is characterized by the wavelength of maximum absorbance (λmax). upi.edu These values can be used for quantitative analysis and to gain insight into the electronic structure of the molecule.

Interactive Data Table: Expected UV-Vis Absorption Data

| Type of Transition | Chromophore | Expected λmax (nm) |

| π → π* | Fluorinated Naphthalene Ring | 250 - 350 |

Note: This data is illustrative and represents a typical range for such compounds.

Mass Spectrometry (MS) for Molecular Characterization

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. rsc.org It provides information about the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) can be used to determine its exact molecular weight, which helps to confirm its molecular formula (C₁₀H₂F₇N).

The mass spectrum typically shows a molecular ion peak (M+), which corresponds to the mass of the intact molecule. In the case of amines, the molecular ion peak will have an odd nominal mass due to the presence of a nitrogen atom. arizona.edu Fragmentation of the molecular ion in the mass spectrometer produces a series of fragment ions, creating a characteristic fragmentation pattern. For aromatic amines, common fragmentation pathways include the loss of small molecules or radicals. The fragmentation pattern can provide valuable structural information. For instance, the cleavage of bonds adjacent to the amino group is a common fragmentation mode for aliphatic amines. docbrown.info

Interactive Data Table: Key Mass Spectrometry Data for this compound

| Ion | Formula | Calculated m/z | Description |

| [M]⁺ | [C₁₀H₂F₇N]⁺ | 281.01 | Molecular Ion |

| [M-HF]⁺ | [C₁₀HF₆N]⁺ | 261.00 | Loss of Hydrogen Fluoride (B91410) |

| [M-HCN]⁺ | [C₉HF₇]⁺ | 254.00 | Loss of Hydrogen Cyanide |

| [C₁₀F₇]⁺ | [C₁₀F₇]⁺ | 265.00 | Naphthyl fragment |

Note: The fragmentation pattern is hypothetical and serves as an illustration of potential fragmentation pathways.

Electrochemical Characterization: Cyclic Voltammetry (CV)

Cyclic voltammetry is a potent electrochemical technique used to investigate the oxidation and reduction processes of a substance. als-japan.com By scanning the potential of an electrode and measuring the resulting current, a voltammogram is produced which provides key information about the redox behavior of the analyte. unt.edu The technique can rapidly determine the potentials at which a compound is oxidized or reduced and assess the stability of the resulting species. als-japan.com

For this compound, the electrochemical behavior is dominated by two key structural features: the aromatic primary amine group (-NH₂) and the electron-withdrawing heptafluoronaphthalene ring system. The general mechanism for the anodic oxidation of aniline (B41778) (aminobenzene) and its derivatives typically involves the initial loss of one electron from the nitrogen atom to form a radical cation. researchgate.net

The presence of seven highly electronegative fluorine atoms on the naphthalene core has a profound impact on the electronic properties of the molecule. These fluorine atoms act as strong electron-withdrawing groups, which significantly lowers the electron density on the aromatic system and, consequently, on the nitrogen atom of the amino group. This reduction in electron density makes the amine group more difficult to oxidize. As a result, the oxidation potential of this compound is expected to be shifted to a more positive value compared to non-fluorinated analogues like 2-aminonaphthalene. researchgate.net The oxidation process is anticipated to be irreversible, as the initially formed radical cation would be highly reactive and likely undergo subsequent chemical reactions.

A hypothetical cyclic voltammetry experiment on this compound would provide specific data points. The key parameters that would be extracted from the resulting voltammogram are outlined in the following table.

| Parameter | Expected Observation for this compound | Information Derived |

| Anodic Peak Potential (Epa) | A single anodic peak at a high positive potential. | The potential at which the amino group is oxidized. The high value reflects the difficulty of removing an electron due to the electron-withdrawing fluorine atoms. |

| Cathodic Peak (Epc) | No corresponding cathodic peak is expected on the reverse scan. | Indicates an irreversible electrochemical process. The radical cation formed upon oxidation is unstable and undergoes rapid follow-up reactions. |

| Peak Current (ipa) | Proportional to the concentration of the analyte and the square root of the scan rate. unt.edu | Allows for the quantitative determination of the compound's concentration in the solution. |

| Scan Rate Dependence | The anodic peak potential (Epa) would likely shift to more positive values as the scan rate increases. | Confirms the kinetic limitations and irreversible nature of the electron transfer process. palmsens.com |

Emerging Spectroscopic Techniques for Chemical Analysis

The field of chemical analysis is continually advancing, with the development of novel spectroscopic techniques that offer enhanced sensitivity, specificity, and new ways to probe molecular structure and function. numberanalytics.com These emerging methods complement traditional techniques and open new avenues for research.

Terahertz (THz) Spectroscopy

Terahertz (THz) spectroscopy, which operates in the region of the electromagnetic spectrum between microwaves and infrared, has emerged as a powerful non-destructive analytical tool. nih.gov This technique is sensitive to the low-frequency vibrational and rotational modes of molecules, particularly collective vibrations in crystalline materials and intermolecular interactions like hydrogen bonds. numberanalytics.comroutledge.com For chemical analysis, THz spectroscopy can provide unique spectral fingerprints for crystalline compounds, allowing for the identification of polymorphs, co-crystals, and hydrates. Its ability to penetrate many common packaging materials makes it suitable for quality control in the pharmaceutical industry. nih.gov

Surface-Enhanced Raman Spectroscopy (SERS)

Surface-Enhanced Raman Spectroscopy (SERS) is a highly sensitive technique that dramatically amplifies the Raman signal of molecules adsorbed onto or very near to nanostructured metal surfaces, typically made of gold or silver. numberanalytics.com The enhancement originates from localized surface plasmon resonance (LSPR) on the metal surface. This effect can increase the Raman signal by several orders of magnitude, making it possible to detect and identify trace amounts of an analyte, even down to the single-molecule level. SERS is particularly valuable for trace analysis of chemical warfare agents, environmental pollutants, and biomarkers. numberanalytics.comsemi.ac.cn

Hyphenated Spectroscopic Techniques

Hyphenated techniques involve the coupling of two or more analytical methods to provide more comprehensive sample characterization than any single technique could achieve alone. numberanalytics.com A powerful example is the combination of liquid chromatography (LC), mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy (LC-MS-NMR). In this setup, LC first separates the components of a complex mixture. The separated components are then directed to an MS detector for accurate mass determination and a NMR spectrometer for detailed structural elucidation. This combination is invaluable in fields like metabolomics and natural product discovery for identifying unknown compounds in complex biological matrices. numberanalytics.comnumberanalytics.com

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to modern chemistry, offering deep insights into the electronic behavior of molecules. These methods are used to determine the distribution of electrons within a molecule, which in turn governs its stability, reactivity, and spectroscopic properties. For a molecule such as 2-Aminoheptafluoronaphthalene, with its electron-donating amino group and strongly electron-withdrawing fluorine atoms, these calculations are crucial for understanding the complex interplay of electronic effects.

Prediction of Reaction Mechanisms and Energy Landscapes

Computational chemistry serves as an invaluable tool for predicting the course of chemical reactions. By mapping the potential energy surface (PES), researchers can identify the most likely pathways a reaction will follow. This involves locating transition states—the highest energy points along a reaction coordinate—and calculating the activation energies required to overcome them.

For this compound, theoretical calculations can predict its behavior in various reactions, such as nucleophilic aromatic substitution. The highly fluorinated naphthalene (B1677914) ring is electron-deficient, making it susceptible to attack by nucleophiles. Quantum chemical models can elucidate the regioselectivity of such reactions, predicting whether substitution is more likely to occur at a specific carbon atom. These models can compare different mechanistic proposals and determine the most energetically favorable route, saving significant time and resources in experimental design.

Key Findings from Theoretical Reaction Mechanism Studies

| Parameter | Description | Significance for this compound |

|---|---|---|

| Potential Energy Surface (PES) | A map of the energy of a molecule as a function of its geometry. | Helps identify stable isomers, intermediates, and transition states. |

| Activation Energy (Ea) | The minimum energy required to initiate a chemical reaction. | Lower activation energies indicate faster reaction rates. For this molecule, it helps predict the feasibility of substitution reactions. |

| Reaction Gibbs Free Energy (ΔG) | The change in free energy during a reaction, indicating spontaneity. | A negative ΔG suggests a spontaneous reaction, helping to predict product favorability. |

Modeling of Intermediates (e.g., Radical Anions, Meisenheimer Complexes)

Many chemical reactions proceed through short-lived, high-energy intermediates. Computational modeling allows for the characterization of these transient species, which are often difficult or impossible to isolate and study experimentally. In the context of nucleophilic aromatic substitution on electron-deficient rings like heptafluoronaphthalene, two important intermediates are Meisenheimer complexes and radical anions.

Meisenheimer Complexes: These are adducts formed by the attack of a nucleophile on an electron-poor aromatic ring. Computational models can optimize the geometry of the Meisenheimer complex formed with this compound, analyzing its stability and electronic structure. This provides insight into the SNAr (Substitution Nucleophilic Aromatic) reaction mechanism.

Radical Anions: In some cases, a reaction can be initiated by the transfer of an electron to the aromatic substrate, forming a radical anion. This is the first step in the SRN1 (Substitution Radical-Nucleophilic Unimolecular) mechanism. Quantum chemical calculations can predict the electron affinity of this compound and model the structure and spin density distribution of the resulting radical anion.

Density Functional Theory (DFT) for Structural Geometry and Vibrational Analysis

Density Functional Theory (DFT) is a widely used computational method that balances accuracy with computational cost. It is particularly effective for determining the equilibrium geometries and vibrational frequencies of molecules. dergipark.org.trnih.gov DFT calculations are based on the principle that the energy of a molecule can be determined from its electron density. dergipark.org.tr

By minimizing the energy of this compound with respect to its atomic coordinates, DFT can predict precise bond lengths, bond angles, and dihedral angles. These theoretical structures provide a detailed three-dimensional picture of the molecule.

Furthermore, DFT can be used to simulate the vibrational spectrum (e.g., Infrared and Raman spectra). After optimizing the geometry, the second derivatives of the energy are calculated to determine the frequencies of the normal modes of vibration. researchgate.netspectroscopyonline.com Comparing these theoretical spectra with experimental data allows for the confident assignment of specific spectral peaks to particular molecular motions, such as C-F stretches, N-H bends, or aromatic ring deformations. nih.govresearchgate.net

Predicted Vibrational Frequencies for a Related Compound (2-Amino-4,5,6,7-Tetrahydrobenzo[b]Thiophene-3-Carbonitrile) using DFT Note: Data for this compound is not available; this table for a different amino-substituted aromatic compound illustrates the type of data generated by DFT calculations. researchgate.net

| Assignment | Experimental Wavenumber (cm⁻¹) | Calculated Wavenumber (cm⁻¹) |

| NH₂ asymmetric stretching | 3440 | 3530 |

| NH₂ symmetric stretching | 3330 | 3422 |

| C≡N stretching | 2210 | 2243 |

| NH₂ scissoring | 1630 | 1631 |

| C=C stretching | 1570 | 1575 |

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) Modeling

QSPR and QSAR are computational modeling techniques that aim to correlate the chemical structure of compounds with their physical properties (QSPR) or biological activities (QSAR). mdpi.comnih.gov These models are built by developing mathematical equations that relate calculated molecular descriptors to experimentally measured data for a set of training compounds. Once validated, these models can be used to predict the properties and activities of new or untested molecules. researchgate.net

In Silico Tools for Environmental Fate Prediction

QSPR models are instrumental in environmental science for predicting how a chemical will behave in the environment. For persistent organic pollutants (POPs), which can include polyfluorinated compounds, it is crucial to predict properties like water solubility, octanol-water partition coefficient (Kow), and rates of degradation. tandfonline.com

In silico tools can estimate these parameters for this compound based on its structure. For example, the high degree of fluorination is expected to result in high hydrophobicity (a large log Kow value), suggesting a tendency to bioaccumulate in fatty tissues. QSPR models can provide quantitative estimates for these properties, which are vital for risk assessment without extensive experimental testing. tandfonline.com

Prediction of Reactivity and Biological Activity Descriptors

QSAR models are widely used in toxicology and drug discovery to predict the biological activity of compounds. mdpi.com For aromatic amines, a class of compounds known to sometimes exhibit carcinogenic potential, QSAR models can be developed to predict toxicity based on specific molecular descriptors. nih.gov

For this compound, relevant descriptors would likely include:

Electronic Descriptors: Such as the energy of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which relate to the molecule's ability to donate or accept electrons.

Topological Descriptors: Which describe the size, shape, and branching of the molecule.

Quantum Chemical Descriptors: Including dipole moment and partial atomic charges, which relate to polarity and intermolecular interactions.

By inputting these descriptors for this compound into a validated QSAR model for a relevant endpoint (e.g., toxicity to aquatic organisms or carcinogenic potential), researchers can generate a preliminary assessment of its biological activity. nih.gov

Commonly Used Descriptors in QSAR/QSPR Models

| Descriptor Type | Examples | Relevance |

|---|---|---|

| Electronic | HOMO/LUMO energies, Dipole moment, Partial charges | Relates to reactivity, polarity, and ability to interact with biological targets. |

| Steric/Topological | Molecular weight, Surface area, Molar refractivity | Describes the size and shape of the molecule, influencing how it fits into active sites. |

| Hydrophobicity | Log Kow (Octanol-water partition coefficient) | Predicts bioaccumulation potential and membrane permeability. |

Assessment of Applicability Domain for Predictive Models

The assessment of the applicability domain (AD) is a critical step in the development and validation of predictive computational models, such as Quantitative Structure-Activity Relationship (QSAR) models. researchgate.nettum.demdpi.com An AD defines the chemical space of compounds for which a given model can make reliable predictions. researchgate.nettum.de For a novel compound like this compound, which belongs to the class of polyfluorinated aromatic amines, defining the AD is particularly crucial due to the unique physicochemical properties imparted by extensive fluorination. These properties often place such compounds outside the domain of traditional QSAR models.

Predictive models are developed using a "training set" of molecules with known properties or activities. The model's predictions are considered reliable only for new compounds that are structurally and electronically similar to those in the training set. mdpi.com When a compound falls outside this defined domain, the model's predictions are considered extrapolations and are associated with a higher degree of uncertainty. The Organisation for Economic Co-operation and Development (OECD) has established principles for QSAR model validation that mandate a clear definition of the model's applicability domain. mdpi.com

Several methods are employed to assess the AD of a predictive model. These can be broadly categorized as follows:

Descriptor-Based Approaches: These methods define the AD based on the range of molecular descriptor values of the training set compounds. A simple approach is the "bounding box" method, where the minimum and maximum values for each descriptor in the training set define the boundaries of the AD. A new compound is considered within the domain if all its descriptor values fall within these ranges.

Distance-Based Approaches: These methods measure the similarity or distance of a new compound to the compounds in the training set. Common metrics include Euclidean distance or Tanimoto similarity, calculated in the multidimensional descriptor space. A threshold is defined, and a new compound is considered inside the AD if its distance to its nearest neighbors in the training set is below this threshold.

Leverage Approach: In regression-based models, the leverage of a compound indicates its influence on the model. Compounds with high leverage are far from the centroid of the training set in the descriptor space. A "warning leverage" is typically defined, and compounds exceeding this value are considered outside the AD.

For a compound such as this compound, the assessment of the AD would involve a careful consideration of its unique structural features. The presence of a heptafluoronaphthalene core and an amino group means that for a predictive model to be applicable, its training set must contain structurally analogous compounds, such as other polyfluorinated aromatic amines or perfluorinated naphthalenes.

A hypothetical assessment of the applicability domain for a predictive toxicity model for this compound is presented in Table 1. This table illustrates how different methods could be used to determine if the compound falls within the model's domain.

Table 1: Hypothetical Applicability Domain Assessment for a Predictive Model and this compound

| AD Assessment Method | Parameter | Training Set Range / Threshold | This compound Value | In/Out of Domain | Rationale |

|---|---|---|---|---|---|

| Descriptor Range (Bounding Box) | Molecular Weight (g/mol) | 150 - 300 | 285.1 | In | The molecular weight falls within the range of the training set compounds. |

| LogP (octanol-water partition coefficient) | 1.0 - 4.5 | ~4.8 (Estimated) | Out | The high degree of fluorination leads to a higher estimated LogP value than the compounds in the training set. | |

| Distance to Nearest Neighbor | Tanimoto Similarity (based on molecular fingerprints) | ≥ 0.7 | 0.65 | Out | The combination of a perfluorinated core and an amino group is not sufficiently represented in the training set, leading to a lower similarity score. |

| Leverage | Leverage value (h) | Warning leverage (h*) = 0.15 | 0.20 | Out | The compound is distant from the centroid of the training set in the descriptor space, indicating it is an outlier. |

The findings in Table 1 are illustrative and highlight a significant challenge in the computational modeling of per- and polyfluoroalkyl substances (PFAS), a class to which this compound belongs. Standard predictive models often lack sufficient representation of highly fluorinated compounds in their training sets. Consequently, these compounds frequently fall outside the applicability domain, limiting the reliability of in silico predictions for their properties and biological activities. Future research would need to focus on developing predictive models with training sets specifically enriched with polyfluorinated aromatic compounds to ensure that novel molecules like this compound are within the applicability domain, thus allowing for more confident computational assessment.

Biological Activity and Interaction Mechanisms

Role of Fluorinated Aromatic Amines in Biological Systems

Aromatic amines are a significant class of chemicals used as intermediates in the manufacturing of various industrial products, including dyes, pesticides, polymers, and pharmaceuticals. nih.govnih.gov Their fluorinated counterparts are of particular interest due to the unique properties conferred by fluorine atoms, which can alter metabolic pathways and biological interactions. acs.org

Aromatic amines as a class are recognized as one of the most important groups of industrial and environmental chemicals, with many being identified as potent carcinogens and mutagens. nih.govnih.gov This has led to significant concern regarding their presence in the environment and the potential for human exposure. nih.gov The International Agency for Research on Cancer (IARC) has classified several arylamines as known or probable human carcinogens. For example, 2-naphthylamine (B18577) and benzidine (B372746) are classified as Group 1 carcinogens based on sufficient evidence in humans. nih.gov

The carcinogenicity of aromatic amines is linked to their metabolic activation into reactive electrophiles, a process that typically involves N-oxidation to form N-hydroxyarylamines. nih.gov These reactive metabolites can then form adducts with DNA, leading to mutations and potentially initiating cancer. acs.orgbcpp.org Quantitative structure-activity relationship (QSAR) studies have shown that the carcinogenic potency of these amines is related to their hydrophobicity, as well as electronic and steric properties that influence their metabolic transformation. nih.gov The introduction of fluorine into the aromatic ring can significantly alter these properties, for instance, by increasing resistance to oxidative metabolism. acs.org Many fluorinated compounds are noted for their environmental persistence and potential for bioaccumulation. researchgate.net

The widespread use of aromatic amines results in their discharge into the atmosphere, water, and soil, establishing them as a significant class of environmental pollutants. nih.gov They are frequently detected in wastewater from various sources, including the production of dyes, pharmaceuticals, pesticides, and rubber. nih.gov Studies have identified aromatic amines as being partly responsible for the genotoxic characteristics of industrial wastewater. nih.gov

Domestic wastewater and municipal discharges also contribute to the environmental load of these compounds. nih.govwikipedia.org Potent genotoxins found in domestic waste can include aromatic amines, which are known to be present in human sanitary outflows. wikipedia.org The presence of these compounds in wastewater treatment plant effluents is a concern, as chlorination, a common disinfection process, can potentially form harmful byproducts and, in some cases, increase genotoxicity depending on the chemical composition of the water, such as the concentration of ammonia (B1221849) nitrogen. researchgate.net The detection of various aromatic amines in rivers highlights the transport of these contaminants from industrial and domestic sources into aquatic ecosystems. nih.gov

Modulation of Biological Activity by Naphthalene (B1677914) Amine Derivatives

The naphthalene ring system is a common feature in many biologically active molecules. nih.govresearchgate.net The introduction of an amine group and other substituents, such as fluorine, can modulate the biological profile of these derivatives significantly.

The biological activity of naphthalene amine derivatives can be profoundly influenced by the nature and position of substituents on the aromatic rings. Structure-activity relationship (SAR) studies are crucial for understanding how these modifications impact interactions with biological targets. acs.org

For instance, the introduction of different alkyl groups ortho to the amino function in 2-aminonaphthalene and other aromatic amines has been shown to reduce or eliminate mutagenic activity in Salmonella typhimurium strains. nih.gov This effect is attributed to steric hindrance, which may interfere with the metabolic activation required for mutagenicity. nih.gov Similarly, in a series of synthesized α-naphthylamine derivatives, the type of substituent influenced their cytotoxic and antifungal properties. nih.gov Derivatives containing an OMe group showed high cytotoxic activity against several cancer cell lines, while others displayed moderate antifungal activity. nih.gov

The presence of fluorine atoms, as in 2-Aminoheptafluoronaphthalene, is expected to have a strong influence on bioactivity. Fluorine's high electronegativity can alter the electronic distribution of the molecule, affecting its binding to biomolecules and its susceptibility to metabolic enzymes. acs.org It can also increase the lipophilicity of a compound, potentially enhancing its ability to cross biological membranes.

| Base Compound | Substituent(s) | Observed Biological Activity | Reference |

|---|---|---|---|

| 2-Aminonaphthalene | Ortho-alkyl groups (ethyl, isopropyl, tert-butyl) | Decreased mutagenicity | nih.gov |

| α-Naphthylamine | N-Aryl-[1-(naphth-1-yl)but-3-enyl] with OMe group | Selective cytotoxic activity against cancer cell lines | nih.gov |

| α-Naphthylamine | N-(pyridinylmethyl) with N in β-position | Moderate antifungal activity | nih.gov |

| Naphthylamine | Azetidinone moiety | Broad-spectrum anti-microbial activity | ekb.eg |

The redox properties of chemical compounds are often linked to their biological effects, particularly their toxicity. Polycyclic aromatic hydrocarbons (PAHs), including naphthalene, can yield radicals and anions, and their redox potential is related to their size. wikipedia.org The metabolism of naphthalene-containing compounds can generate reactive oxygen species (ROS). ijpsjournal.com For example, the hepatic microsomal metabolism of 1-naphthol (B170400) and naphthoquinones can produce superoxide (B77818) radicals through redox cycling. ijpsjournal.com This process is believed to be a key mechanism behind the cytotoxicity of these compounds. ijpsjournal.com

For naphthalene amine derivatives, metabolic oxidation is a critical step in their activation to carcinogenic species. nih.govnih.gov The interaction of 2-naphthylamine with DNA has been shown to involve intercalation between the base pairs of the DNA double helix, a process that can disrupt its structure and function. nih.gov This binding is influenced by the electronic properties of the amine. Stimulus-responsive materials have been developed using naphthalene diimide (NDI) conjugates, where self-assembly can be controlled by redox conditions. nih.gov While these are different molecules, this demonstrates the principle that the redox state of naphthalene-based systems can fundamentally alter their intermolecular interactions and, by extension, their potential interactions with biomolecules. nih.gov

Environmental Behavior and Ecotoxicological Implications

Environmental Occurrence and Distribution of Aromatic Amines

Aromatic amines constitute a significant class of environmental contaminants originating from both industrial and non-industrial sources. They are utilized in the manufacturing of dyes, pesticides, polymers, and pharmaceuticals. nih.gov Non-industrial sources include cigarette smoke and the grilling of protein-rich foods. nih.gov Consequently, aromatic amines are widespread in various environmental compartments, including air, water, and soil. nih.gov

The distribution of these compounds is influenced by their physicochemical properties. For instance, the vertical distribution of PFAS in soil profiles shows that long-chain compounds tend to accumulate in the topsoil layers, while some shorter-chain variants exhibit higher concentrations in deeper layers. mdpi.com Given the structure of 2-Aminoheptafluoronaphthalene, with its fluorinated naphthalene (B1677914) backbone, it is likely to exhibit persistence and potential for long-range transport, similar to other PFAS. nih.goveuropa.eu The ubiquitous nature of PFAS has led to their detection in diverse environments, from industrialized areas to remote polar regions. nih.govnih.gov

Table 1: General Distribution of Aromatic Amines and PFAS in the Environment

| Environmental Compartment | General Findings for Aromatic Amines & PFAS | Inferred Behavior of this compound |

| Atmosphere | Subject to long-range atmospheric transport. nih.gov | Likely to be transported over long distances due to its fluorinated nature. |

| Water | Found in surface water, groundwater, and drinking water. nih.govnih.gov | Potential for water contamination due to its likely persistence. |

| Soil & Sediment | Adsorbs to soil and sediment particles; vertical distribution varies with chain length. mdpi.com | Expected to bind to soil and sediment, with distribution influenced by organic matter content. |

| Biota | Bioaccumulation has been observed for some PFAS. nih.gov | Potential for bioaccumulation in organisms, warranting further investigation. |

Environmental Transformation and Degradation Pathways

The environmental persistence of a chemical is determined by its susceptibility to various transformation and degradation processes. The strong carbon-fluorine bond in compounds like this compound suggests a high degree of resistance to degradation. europa.eu

Microbial degradation is a primary mechanism for the removal of many organic pollutants. Bacteria and fungi have been shown to degrade a wide variety of PAHs. oup.comnih.gov The initial step in the aerobic bacterial degradation of PAHs typically involves the action of oxygenase enzymes, leading to the formation of dihydrodiols. nih.gov While the biodegradation of polyfluorinated compounds is generally considered rare and slow, some microorganisms have demonstrated the ability to metabolize them. nih.govnih.gov The presence of the amino group in this compound might influence its microbial transformation, as studies on aminonaphthalenes have shown that mineralization can occur under aerobic conditions. researchgate.net However, the extensive fluorination of the aromatic rings is expected to significantly hinder microbial attack. nih.gov

Anaerobic degradation of PAHs has also been reported, although it is generally a slower process than aerobic degradation. nih.gov The potential for anaerobic microbial transformation of this compound remains largely uninvestigated.

The fate of hydrophobic organic compounds in aquatic environments is significantly influenced by their tendency to sorb to suspended solids and sediment. The sorption of naphthalene derivatives to soil is influenced by the organic matter content and the electronic structure of the compound. nih.gov For polyfluorinated compounds, sorption is a key process affecting their environmental distribution. mdpi.com Studies on naphthalene have shown that its sorption to soil organic matter is a complex process, with both aromatic and aliphatic components of the organic matter playing a role. nih.gov It is anticipated that this compound, with its hydrophobic fluorinated naphthalene structure, will exhibit significant sorption to soils and sediments, which would reduce its bioavailability but also contribute to its persistence in these compartments.

Humic substances are complex organic macromolecules found in soil and water that can interact with organic pollutants. The binding of contaminants to humin, the insoluble fraction of humic substances, is a significant process that can lead to their long-term sequestration in the environment. k-state.edu Aromatic amines have been shown to form covalent bonds with humic acids. crossref.org This covalent binding can lead to the irreversible incorporation of the contaminant into the humic matrix, effectively removing it from the mobile environmental pool but also making it more resistant to degradation. Given the reactive nature of the amino group, it is plausible that this compound could undergo covalent binding with humic substances.

Abiotic processes can also contribute to the transformation of organic pollutants. Photochemical degradation, driven by sunlight, can be an important fate process for PAHs in aquatic environments and on surfaces. mdpi.com The phototoxicity of some PAHs has been observed to increase after photochemical degradation, suggesting the formation of more toxic transformation products. nih.govresearchgate.net While the carbon-fluorine bond is generally resistant to cleavage, photochemical processes have been shown to be effective in decomposing some PFAS, often involving oxidative and reductive pathways. rsc.org The degradation of PFOA, for example, has been demonstrated in the presence of Fe(III) and sunlight. researchgate.net It is conceivable that this compound could undergo photochemical degradation, potentially leading to the formation of various transformation products whose toxicity would require further assessment.

Hydrolysis is a chemical reaction with water that can be a significant degradation pathway for some organic compounds. However, aromatic amines are generally resistant to hydrolysis under typical environmental pH conditions. While the hydrolysis of amino acyl-beta-naphthylamides by enzymes has been studied, the abiotic hydrolysis of the amino group directly attached to the naphthalene ring is not a significant environmental fate process. nih.gov The fluorine atoms on the naphthalene ring of this compound are also highly resistant to hydrolysis. Therefore, it is expected that this compound will be stable to hydrolysis in aqueous solutions.

Table 2: Summary of Predicted Environmental Transformation and Degradation Pathways

| Pathway | General Principles for Related Compounds | Predicted Fate of this compound |

| Microbial Transformation | PAHs are biodegradable; fluorination generally hinders microbial attack. oup.comnih.gov | Likely to be highly resistant to microbial degradation due to extensive fluorination. |

| Sorption | Hydrophobic compounds like naphthalene and PFAS sorb strongly to organic matter. mdpi.comnih.gov | Expected to exhibit strong sorption to soil and sediment. |

| Covalent Association | Aromatic amines can bind covalently to humic substances. crossref.org | Potential for covalent binding to humic matter, leading to long-term sequestration. |

| Abiotic/Photochemical Degradation | PAHs undergo photodegradation; some PFAS can be decomposed by photochemical processes. mdpi.comrsc.org | May undergo photochemical degradation, but the products and their toxicity are unknown. |

| Hydrolysis | Aromatic amines are generally resistant to hydrolysis. nih.gov | Expected to be resistant to hydrolysis under environmental conditions. |

Factors Influencing Environmental Fate and Removal Efficiency

The environmental persistence, transformation, and removal of a chemical are governed by a combination of its intrinsic properties and the characteristics of the surrounding environment. While no specific data exists for this compound, the following principles are central to environmental fate assessment.

Structural Features and Compound Concentration

The molecular structure of a chemical is a primary determinant of its environmental behavior. For fluorinated compounds, the number and position of fluorine atoms on an aromatic ring, such as in this compound, would be expected to significantly influence its reactivity and susceptibility to degradation. The carbon-fluorine bond is exceptionally strong, often leading to high persistence in the environment for many per- and polyfluoroalkyl substances (PFAS) nih.gov. However, the presence of an amino group (-NH2) on the naphthalene ring introduces a potential site for biotic or abiotic transformation reactions. The concentration of a compound in the environment can also affect its fate, with higher concentrations potentially inhibiting microbial activity that might otherwise contribute to its degradation.

Environmental Parameters: Temperature, pH, and Redox Conditions

Environmental conditions play a crucial role in chemical transformation processes. Temperature can influence the rates of both chemical and biological degradation. The pH of the soil and water can affect a compound's solubility, mobility, and the speciation of functional groups, which in turn influences its bioavailability and reactivity nih.govitrcweb.org. Redox conditions, referring to the availability of oxygen, determine whether aerobic or anaerobic degradation pathways are favored. For some fluorinated precursor compounds, biotransformation has been observed under both aerobic and anaerobic conditions, though the transformation rates and resulting products can vary significantly itrcweb.org.

Role of Cosubstrates in Biotransformation Processes

The biodegradation of complex organic molecules in the environment is often facilitated by the presence of other organic compounds that can serve as primary energy sources for microorganisms. This process, known as cometabolism, can lead to the transformation of compounds that might not be degradable on their own. The availability of suitable cosubstrates can therefore be a critical factor in the biotransformation of persistent organic pollutants. For polyfluorinated compounds, biotransformation pathways can be complex, sometimes leading to the formation of more stable, terminal degradation products itrcweb.orgitrcweb.org.

Environmental Risk Assessment Methodologies

Environmental risk assessment for chemicals for which limited empirical data are available often relies on predictive modeling and the identification of potential sources of environmental release.

QSAR Modeling for Predicting Environmental Persistence and Transport Potential

Quantitative Structure-Activity Relationship (QSAR) models are computational tools used to predict the physicochemical properties, environmental fate, and toxicity of chemicals based on their molecular structure. These models are particularly valuable when experimental data are scarce nih.govmdpi.commdpi.comnih.gov. For a compound like this compound, a QSAR model could theoretically be used to estimate properties such as its water solubility, octanol-water partition coefficient (Kow), and potential for bioaccumulation service.gov.ukservice.gov.uk. However, the accuracy of QSAR predictions is dependent on the availability of robust models that have been validated for the specific class of chemicals . No specific QSAR models developed or validated for this compound have been identified in the scientific literature.

Identification of Non-Industrial Sources and Environmental Burden (e.g., Leachate from Consumer Products)

Beyond industrial manufacturing and use, chemical compounds can enter the environment from a variety of diffuse, non-industrial sources. For some PFAS, consumer products such as textiles, food packaging, and firefighting foams have been identified as significant sources of environmental contamination itrcweb.orgconcawe.euresearchgate.net. The release from these products can occur during their use and after their disposal, for example, through leaching from landfills. There is currently no information available to suggest that this compound is used in consumer products or to identify any potential non-industrial sources of its release into the environment.

Future Research Directions and Challenges

Development of Novel and Sustainable Synthetic Routes for Highly Fluorinated Naphthalene (B1677914) Amines

The synthesis of highly fluorinated naphthalene amines, including 2-aminoheptafluoronaphthalene, traditionally relies on methods that can be resource-intensive and generate hazardous waste. A primary challenge is the development of more sustainable and efficient synthetic pathways.

Current research efforts are exploring several promising avenues:

Greener Fluorination Reagents and Catalysts: Traditional methods often involve harsh reagents. The development of novel, milder fluorinating agents and more efficient catalytic systems, such as solid-supported palladium catalysts or those using N-heterocyclic carbenes, is a key area of focus. researchgate.net

C-H Activation Strategies: Direct C-H functionalization offers a more atom-economical approach by eliminating the need for pre-functionalized substrates. mdpi.com Applying these late-stage functionalization techniques to naphthalene systems could significantly streamline the synthesis of compounds like this compound. mdpi.com

Flow Chemistry: Continuous flow reactors can offer improved safety, efficiency, and scalability for fluorination reactions, which are often highly energetic.

Bio-based Precursors: Investigating the use of renewable starting materials, such as bio-derived furans, to construct the aromatic core could drastically improve the sustainability profile of these synthetic processes. mdpi.com

Advanced Deamination Methods: Modern fluoro-deamination techniques, such as copper-mediated Sandmeyer fluorination, provide direct pathways from anilines to aryl fluorides and are being optimized for a wider range of substrates and improved yields. nih.govacs.org

A comparison of common manufacturing methods for fluoroaromatics highlights the trade-offs between them, emphasizing the need for investment in new, more environmentally sound manufacturing plants. societechimiquedefrance.fr

| Method | Advantages | Disadvantages | Sustainability Concerns |

|---|---|---|---|

| Halex Process | Utilizes common starting materials | Requires high temperatures and polar solvents | High energy consumption, solvent waste |

| Balz-Schiemann | Applicable to a range of anilines | Often a two-stage process with unstable intermediates | Use of hazardous reagents (e.g., HF), salt waste |

| Direct Fluorination | One/two-step process from hydrocarbon | Requires specialized F2-resistant reactors and cooling | High energy demand, handling of elemental fluorine |

| Cu-Mediated Fluoro-deamination | Direct conversion of anilines | May require optimization for specific substrates | Use of transition metals, potential for byproducts |

Elucidation of Complex Biological Interaction Mechanisms and Target Identification

The introduction of multiple fluorine atoms into an aromatic system, as seen in this compound, dramatically alters its electronic properties, lipophilicity, and metabolic stability. nih.govalfa-chemistry.com These changes can lead to unique biological activities, but the precise mechanisms of interaction are often poorly understood. Naphthalene itself is recognized as reasonably anticipated to be a human carcinogen based on animal studies showing it causes rare nasal tumors. nih.gov Its metabolites may play a key role in its toxicity. nih.gov

Future research must focus on:

Metabolic Pathway Analysis: Identifying the specific metabolic products of this compound is crucial. The high strength of the carbon-fluorine bond suggests it may be resistant to degradation, potentially leading to bioaccumulation. wikipedia.org Research is needed to determine if and how it is metabolized and whether its metabolites exhibit toxicity.

Target Identification: Determining the specific cellular and molecular targets is a priority. Fluorine substitution can modify electron distribution, affecting how the molecule binds to proteins, enzymes, or nucleic acids. nih.gov Studies are needed to identify these binding partners and understand the functional consequences.

Mechanism of Toxicity: While some organofluorine compounds are inert, others can be toxic. wikipedia.org It is essential to investigate the potential for this compound to induce adverse effects such as oxidative stress, DNA damage, or disruption of cellular signaling pathways, similar to what has been observed with naphthalene exposure. nih.gov

Comparative 'Omics' Studies: Employing transcriptomics, proteomics, and metabolomics can provide a systems-level view of the biological response to exposure. This can help identify perturbed pathways and potential biomarkers of effect.

| Research Area | Objective | Key Challenges | Potential Approaches |

|---|---|---|---|

| Metabolism | Identify metabolic products and pathways | High stability of C-F bonds may hinder metabolism | In vitro (liver microsomes) and in vivo studies, mass spectrometry |